

triethanolamine dodecylbenzenesulfonate

chemical properties and structure

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Compound of Interest

Compound Name: *Triethanolamine*
dodecylbenzenesulfonate

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An In-depth Technical Guide to Triethanolamine Dodecylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **triethanolamine dodecylbenzenesulfonate** (TEA-DBS), an anionic surfactant with significant applications in various industrial and research settings.

Core Chemical Properties

Triethanolamine dodecylbenzenesulfonate is the salt formed from the neutralization of dodecylbenzenesulfonic acid with triethanolamine.^{[1][2]} It is characterized as a white to yellowish, waxy solid, which is often supplied as a 60% active aqueous solution.^{[1][3]} This compound is readily biodegradable.^[1]

The key physical and chemical properties of TEA-DBS are summarized in the table below, providing a comparative overview of its characteristics.

Property	Value	Reference
Appearance	White to yellowish waxy solid; often in a liquid carrier.	[1][3][4]
Transparent yellow liquid (likely an aqueous solution).	[5]	
Molecular Formula	C ₂₄ H ₄₅ NO ₆ S	[1][5][6]
Molecular Weight	475.7 g/mol	[1][6][7]
Density	~1.08 - 1.20 g/cm ³ (for a 60% aqueous solution)	[1]
1.2 g/cm ³ at 20°C (estimated)	[7]	
Solubility	Soluble in water.	[3][5][7]
pH	Aqueous solutions are acidic with a pH of less than 7.0.	[3][7]
Stability	Generally stable; however, triethanolamine salts can degrade at temperatures above 80°C.	[1][5]
Reactivity	Reacts as an acid to neutralize bases. It is generally not an oxidizing or reducing agent but can catalyze organic reactions.	[1][3][7]

For unambiguous identification, the following identifiers are used for **triethanolamine dodecylbenzenesulfonate**.

Identifier	Value	Reference
CAS Number	27323-41-7	[1][5][7]
IUPAC Name	2-[bis(2-hydroxyethyl)amino]ethanol;dodecylbenzenesulfonic acid	[6][7]
Synonyms	TEA-dodecylbenzenesulfonate, Witconate Tab	[5][7]

Chemical Structure

Triethanolamine dodecylbenzenesulfonate is an ionic compound consisting of a triethanolammonium cation and a dodecylbenzenesulfonate anion. The anionic portion features a long, hydrophobic C12 alkyl chain attached to a phenyl ring, which is in turn bonded to a sulfonate group. This amphiphilic nature imparts its surfactant properties.

Ionic components of **Triethanolamine Dodecylbenzenesulfonate**.

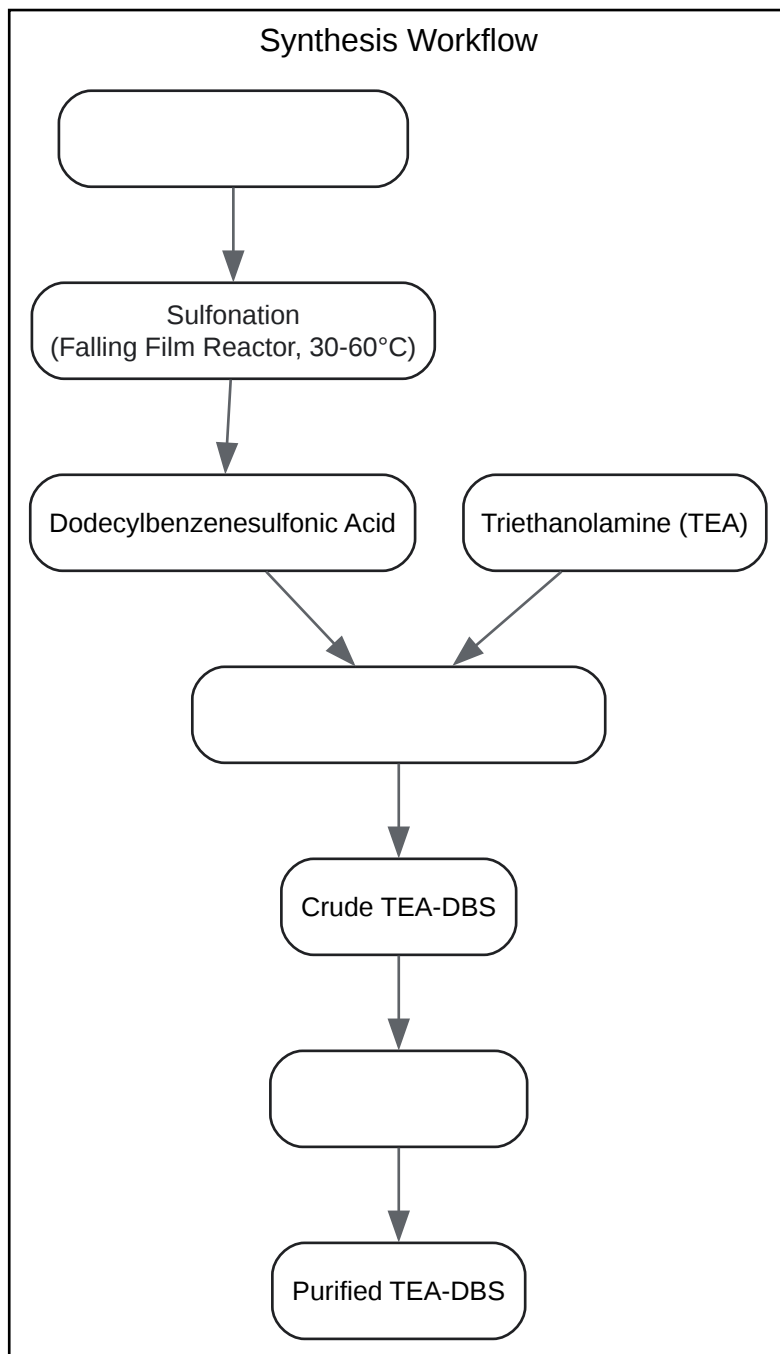
Experimental Protocols

Detailed methodologies for the synthesis and analysis of **triethanolamine dodecylbenzenesulfonate** are crucial for its application in research and development.

The synthesis of TEA-DBS is typically achieved through a two-step process involving sulfonation followed by neutralization.[2][5]

- **Sulfonation:** Dodecylbenzene is reacted with a sulfonating agent, most commonly sulfur trioxide (SO_3), in a continuous reactor such as a falling film reactor. The reaction temperature is maintained between 30-60°C.[5]
- **Neutralization:** The resulting dodecylbenzenesulfonic acid is then neutralized with triethanolamine. This is an acid-base reaction conducted under controlled pH to a neutral endpoint.[1][5] The reaction is typically performed in a 1:1 molar ratio.[1]

- Purification (Optional): To remove unreacted impurities, the product can be purified using solvent extraction with a non-polar solvent like petroleum ether.[1]



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General workflow for the synthesis of TEA-DBS.

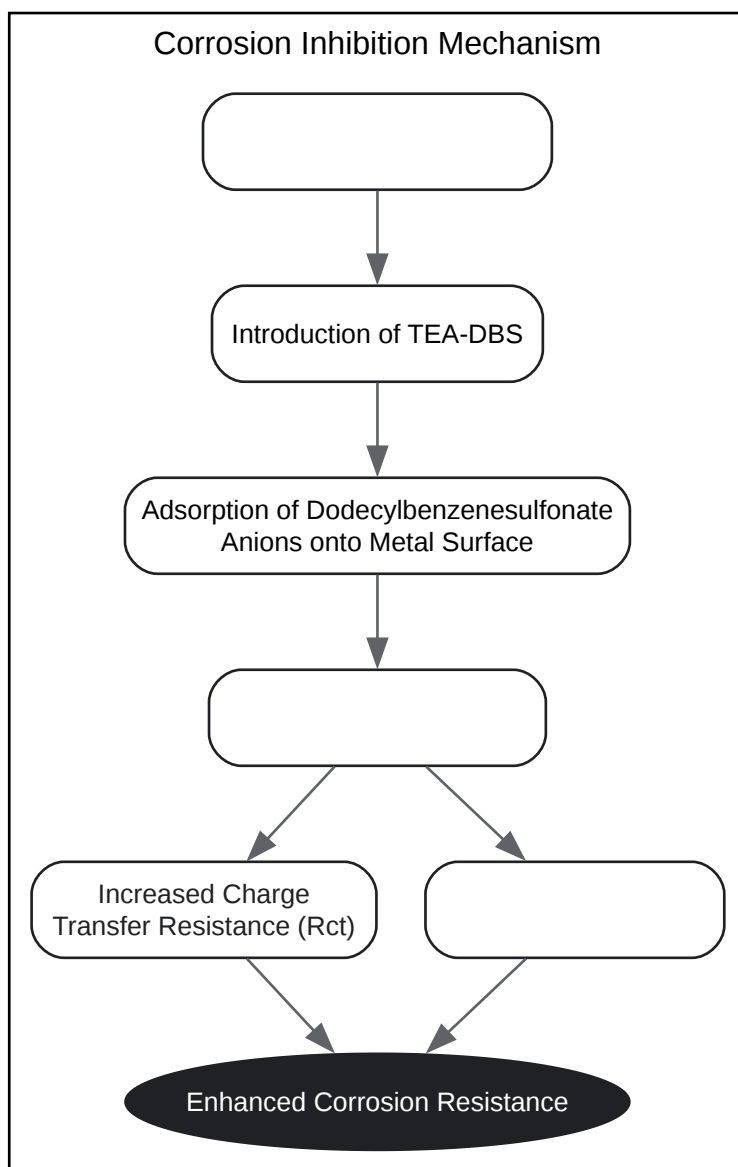
A suite of analytical techniques is employed for the structural confirmation, purity assessment, and quantification of TEA-DBS.

- Structural Confirmation:
 - Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as the sulfonate S=O stretch (around 1200 cm^{-1}) and the amine N-H stretch (around 3300 cm^{-1}).[\[1\]](#)
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the integration of the alkyl chain and the absence of residual solvents.[\[1\]](#)
- Purity Assessment:
 - Atomic Absorption Spectroscopy (AAS): For the quantification of heavy metal impurities.[\[1\]](#)
 - Petroleum Ether Solubility Test: To determine the percentage of non-polar impurities.[\[1\]](#)
 - High-Pressure Liquid Chromatography (HPLC): Can be used for the analysis of the compound and potential impurities.[\[8\]](#)
- Quantification in Matrices:
 - Anion Surfactant Titration: A two-phase titration method, often using a cationic surfactant standard and an indicator like bromophenol blue, is a standard procedure for quantifying anionic surfactants like TEA-DBS.[\[1\]](#)[\[8\]](#)

Mechanism of Action in Corrosion Inhibition

A significant application of TEA-DBS is as a corrosion inhibitor, particularly for steel in chloride-contaminated environments like simulated concrete pore solutions.[\[1\]](#)[\[9\]](#) Its mechanism of action involves the adsorption of the surfactant molecules onto the metal surface.

The dodecylbenzenesulfonate anion adsorbs onto the positively charged metal surface, forming a protective film. This film acts as a barrier, suppressing both the initiation and propagation of pitting corrosion by increasing the charge transfer resistance.[\[1\]](#)



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Logical flow of TEA-DBS as a corrosion inhibitor.

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